4-Bromo-1-((2-chloroethoxy)methyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile
Description
4-Bromo-1-((2-chloroethoxy)methyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile (CAS 890929-78-9) is a pyrrole-3-carbonitrile derivative with the molecular formula C₁₅H₁₀BrCl₂F₃N₂O and a molecular weight of 442.06 g/mol . The compound features a bromine atom at position 4, a (2-chloroethoxy)methyl group at position 1, a 4-chlorophenyl substituent at position 2, and a trifluoromethyl group at position 3. This structural complexity confers unique physicochemical properties, making it a candidate for specialized applications in agrochemical or material protection industries.
Properties
Molecular Formula |
C15H10BrCl2F3N2O |
|---|---|
Molecular Weight |
442.1 g/mol |
IUPAC Name |
4-bromo-1-(2-chloroethoxymethyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H10BrCl2F3N2O/c16-12-11(7-22)13(9-1-3-10(18)4-2-9)23(8-24-6-5-17)14(12)15(19,20)21/h1-4H,5-6,8H2 |
InChI Key |
YONUBPIVDMZPFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(N2COCCCl)C(F)(F)F)Br)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Bromo-1-((2-chloroethoxy)methyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile typically proceeds through:
- Preparation of the pyrrole core with bromine, chlorophenyl, trifluoromethyl, and carbonitrile substituents.
- Alkylation at the nitrogen (position 1) with a 2-chloroethoxymethyl moiety.
This approach ensures regioselective substitution and functional group compatibility.
Stepwise Preparation
Synthesis of 4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile (Intermediate)
- This intermediate is prepared according to literature procedures involving the construction of the pyrrole ring with the 4-bromo, 2-(4-chlorophenyl), 5-(trifluoromethyl), and 3-carbonitrile substituents.
- The synthesis often involves condensation reactions between appropriate aryl precursors and nitrile-containing reagents under controlled conditions.
Alkylation with 2-chloroethoxymethyl Group
- The key step involves the alkylation of the nitrogen atom of the pyrrole ring.
Procedure (Representative example from Sci China Chem, 2013):
- A solution of the pyrrole intermediate (compound 5) in tetrahydrofuran (THF) is added dropwise to a slurry of sodium hydride (NaH, 60% dispersion) in THF at 0–5 °C under nitrogen atmosphere.
- After stirring to generate the pyrrole anion, 2-chloroethyl chloromethyl ether (or an equivalent 2-chloroethoxy methylating agent) is added to the reaction mixture.
- The mixture is stirred to allow alkylation at the pyrrole nitrogen, yielding 4-Bromo-1-((2-chloroethoxy)methyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile (compound 6b).
- The product is isolated by standard work-up and purified, typically by recrystallization or chromatography.
Reaction Conditions and Yields
Alternative Preparation Routes and Related Compounds
- Other alkylations at the pyrrole nitrogen with different alkoxy methyl groups (e.g., 2-fluoroethoxy, methoxymethoxy) have been reported using similar sodium hydride-mediated methods.
- Halogenation steps (e.g., bromination at position 4) are typically performed before the alkylation step.
- Some patents describe the use of bases such as diisopropylethylamine (DIPEA) in related pyrrole syntheses involving halopropionitriles and halogenations, which may be adapted for similar compounds.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-((2-chloroethoxy)methyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
4-Bromo-1-((2-chloroethoxy)methyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Bromo-1-((2-chloroethoxy)methyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of halogenated pyrrole-3-carbonitriles, which are widely studied for their biocidal and antifouling properties. Below is a detailed comparison with structurally related analogs:
Chlorfenapyr (4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile)
- CAS : 122453-73-0 .
- Molecular Formula : C₁₄H₁₀BrClF₃N₂O.
- Key Differences :
- Substitution at position 1: Ethoxymethyl (vs. 2-chloroethoxy methyl in the target compound).
- Applications: Chlorfenapyr is a commercial insecticide and acaricide, effective against resistant pests due to its uncoupling of oxidative phosphorylation .
- Regulatory Status: Listed under EC number 602-782-4, with established safety protocols .
Tralopyril (4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile)
- CAS : 122454-29-9 .
- Molecular Formula : C₁₂H₅BrClF₃N₂.
- Key Differences: No substituent at position 1 (vs. 2-chloroethoxy methyl in the target compound). Applications: Used as an antifouling agent in marine coatings, often combined with copper compounds (e.g., Cu₂O) for synergistic effects . Physicochemical Properties:
- Density: 1.78 g/cm³.
- Boiling Point: 450.6°C .
4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile
- CAS: Not explicitly provided .
- Key Differences: Substitution at position 1: Methyl group (simpler and less polar than 2-chloroethoxy methyl). Applications: Limited data, but methyl-substituted pyrroles are often intermediates in pesticide synthesis .
Table 1: Structural and Functional Comparison
| Compound Name | CAS | Position 1 Substituent | Molecular Weight | Key Applications |
|---|---|---|---|---|
| Target Compound | 890929-78-9 | 2-Chloroethoxy methyl | 442.06 | Under investigation |
| Chlorfenapyr | 122453-73-0 | Ethoxymethyl | 433.60 | Insecticide/Acaricide |
| Tralopyril | 122454-29-9 | None (1H-pyrrole) | 349.53 | Marine antifouling agent |
| Methyl-substituted analog | - | Methyl | ~330 (estimated) | Intermediate in synthesis |
Research Findings and Implications
- Structural Impact on Bioactivity :
The 2-chloroethoxy methyl group in the target compound increases steric bulk and polarity compared to simpler substituents (e.g., methyl or ethoxymethyl). This may enhance binding to biological targets but reduce environmental persistence . - Antifouling Synergy :
Tralopyril’s efficacy in marine coatings is amplified by copper compounds, suggesting that the target compound’s chloroethoxy group could similarly interact with metal ions for enhanced performance . - Regulatory Considerations : Halogenated pyrroles like Tralopyril are regulated under hazardous chemical guidelines (e.g., CAS 122454-29-9 has a hazard code of 5 ). The target compound’s higher molecular weight and chlorine content may necessitate stricter handling protocols.
Biological Activity
The compound 4-Bromo-1-((2-chloroethoxy)methyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile , with CAS number 890929-78-9, is a pyrrole derivative that has garnered attention in various biological and agricultural studies. This article delves into its biological activity, synthesis, and potential applications, supported by empirical data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 442.1 g/mol. The compound features a complex structure characterized by multiple functional groups, including a bromine atom, trifluoromethyl group, and a carbonitrile moiety.
Crystallographic Data
The crystal structure of the compound has been elucidated, providing insights into its geometric parameters. Key crystallographic data include:
| Property | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.4183(18) |
| b (Å) | 15.185(3) |
| c (Å) | 13.1826(18) |
| β (°) | 133.905(8) |
| Volume (ų) | 1358.4(4) |
These parameters indicate the spatial arrangement of atoms within the crystal lattice, which is crucial for understanding the compound's interactions in biological systems .
The biological activity of 4-Bromo-1-((2-chloroethoxy)methyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile is primarily attributed to its role as an intermediate in the synthesis of chlorfenapyr, a widely used insecticide. Chlorfenapyr acts by disrupting mitochondrial function in pests, leading to their eventual death . The title compound exhibits similar properties due to its structural resemblance to chlorfenapyr.
Toxicological Studies
Toxicological assessments have shown that this compound possesses low toxicity levels in non-target organisms while effectively controlling pest populations. The synthesis of chlorfenapyr from this intermediate has been linked to reduced environmental impact compared to other conventional pesticides .
Case Studies
- Insecticidal Efficacy : In field trials, formulations containing chlorfenapyr have demonstrated significant efficacy against various agricultural pests, including lepidopteran larvae and aphids. The use of this compound as an intermediate allows for scalable production of effective pest control agents .
- Environmental Fate : Studies on the environmental persistence of the compound indicate that it degrades relatively quickly in soil and water, minimizing long-term ecological impacts. This characteristic is essential for sustainable agricultural practices .
- Resistance Management : The unique mode of action of chlorfenapyr derived from this compound contributes to resistance management strategies in pest control, making it an important tool in integrated pest management (IPM) programs .
Synthesis Pathway
The synthesis of 4-Bromo-1-((2-chloroethoxy)methyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile involves several steps:
- Starting Materials : Chlorfenapyr is dissolved in anhydrous dichloromethane.
- Bromination : Boron tribromide is added to facilitate bromination reactions.
- Extraction : Ethyl acetate and water are used for extraction.
- Final Product Isolation : Slow evaporation techniques yield crystals of the target compound.
This synthetic route highlights the importance of intermediates in producing effective agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
